2,3-dihydro-1lambda~6~-thieno[2,3-b]thiopyran-1,1,4-trione 4-[N-(2,4-dichlorophenyl)hydrazone]
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Description
This compound, also known as 4H-Thieno[2,3-b]thiopyran-4-one, 5,6-dihydro-, 2-(3,4-dichlorophenyl)hydrazone 7,7-dioxide , is a chemical with the molecular formula C13H10Cl2N2O2S2 . It is related to the class of organic compounds known as thieno[2,3-b]thiopyrans .
Molecular Structure Analysis
The molecular structure of this compound consists of a thieno[2,3-b]thiopyran core, which is a bicyclic system containing a thiophene and a thiopyran ring fused together . This core is substituted at the 4-position with a 2,4-dichlorophenylhydrazone group .Scientific Research Applications
Synthesis and Structural Characterization
Research has delved into the synthesis of fused heterocyclic systems derived from 2,6-diaryl-3,5-dibenzylidenetetrahydro-4H-thiopyran-4-ones. These compounds, upon reaction with various reagents, yield a range of derivatives including thiopyrano[4,3-c]isoxazole, thiopyrano[4,3-c]pyrazole, and thieno[2,3-c]thiopyran derivatives. This exploration contributes to the understanding of structural diversification in thiopyran-based heterocycles (El-Ghanam, 2006).
Reaction Mechanisms and Derivatives Formation
Investigations into the regioselectivity of the formation of 2-pyrazolylthiazoles and their precursors from reactions involving 2-hydrazinothiazoles and 1-thienyl-1,3-butanediones have been reported. This research illuminates the impact of acid concentration and substituent nature on the reaction pathways, highlighting the versatile chemistry of thiazole and thiophene derivatives (Denisova et al., 2002).
Antiviral and Antimicrobial Activities
Novel studies have been conducted on the synthesis of 3-[(4-Chloro-phenyl) oxiranyl]thiophen-2-yl-propanone derivatives, investigating their reactions with various nucleophiles. These compounds have been evaluated for antiviral activities, providing insights into the potential therapeutic applications of thiophene-based derivatives (Sayed & Ali, 2007).
Heterocyclic Compound Synthesis
Further research includes the synthesis of thienothiopyranthiones through a novel molecular rearrangement. This work showcases a unique approach to creating thiopyran derivatives, expanding the toolkit for synthesizing complex heterocyclic systems with potential pharmaceutical applications (Ogurtsov et al., 2005).
Properties
IUPAC Name |
2,4-dichloro-N-[(E)-(7,7-dioxo-5,6-dihydrothieno[2,3-b]thiopyran-4-ylidene)amino]aniline |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H10Cl2N2O2S2/c14-8-1-2-12(10(15)7-8)17-16-11-4-6-21(18,19)13-9(11)3-5-20-13/h1-3,5,7,17H,4,6H2/b16-11+ |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BZIZGPRYGRGJBB-LFIBNONCSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CS(=O)(=O)C2=C(C1=NNC3=C(C=C(C=C3)Cl)Cl)C=CS2 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C\1CS(=O)(=O)C2=C(/C1=N/NC3=C(C=C(C=C3)Cl)Cl)C=CS2 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H10Cl2N2O2S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
361.3 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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